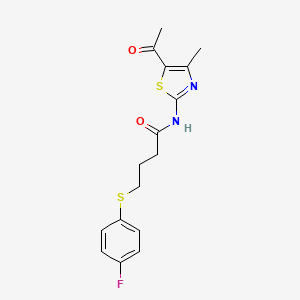

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2S2/c1-10-15(11(2)20)23-16(18-10)19-14(21)4-3-9-22-13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQHROWWZHNIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCCSC2=CC=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide” typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl thiol reacts with a suitable electrophile.

Formation of the Butanamide Moiety: This can be done by reacting the intermediate with a butanoyl chloride or a similar reagent under amide-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like thiols or amines.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: Compounds with thiazole rings are often explored as catalysts in organic reactions.

Material Science:

Biology and Medicine

Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.

Manufacturing: Applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared below with structurally related molecules from the evidence:

Key Observations :

- Thiazole vs. Triazole : The thiazole core in the target compound differs from 1,2,4-triazoles in , which exhibit tautomerism (thione ↔ thiol) and lack a C=O group post-cyclization . Thiazoles may offer greater metabolic stability due to reduced ring strain compared to triazoles.

- Amide Backbone : Unlike piperidine-containing amides (e.g., fentanyl analogs in ), the target compound’s thiazole ring may limit opioid receptor binding but enhance selectivity for other targets (e.g., kinases).

- Fluorophenylthio vs.

Spectroscopic Features :

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a synthetic compound that belongs to the thiazole derivative class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN3OS. Its structure features a thiazole ring with an acetyl group, a methyl group, and a 4-fluorophenyl thioether attached to a butanamide moiety. These structural elements contribute to its enhanced biological activity and solubility compared to other thiazole derivatives.

Synthesis Methods

Several synthetic pathways have been explored for the production of this compound. Common methods include:

- Coupling Reactions : Utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

- Substitution Reactions : Modifying the thiazole ring through various substitution reactions to enhance biological properties.

Biological Activities

This compound exhibits significant biological activities, particularly:

- Anticancer Activity : Studies indicate that this compound has cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma cells. The unique combination of the thiazole ring and the fluorophenyl moiety enhances its interaction with biological targets.

Table 1: Biological Activity Summary

| Activity Type | Cell Lines Tested | IC50 Values (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.78 | |

| Anticancer | HCT116 | 0.62 | |

| Antimicrobial | Various Pathogens | Moderate |

The mechanism of action for this compound involves interactions with key molecular targets within cells:

- Topoisomerase Inhibition : Similar compounds have shown potent inhibitory effects against DNA topoisomerases, which are crucial for DNA replication and transcription.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Research has demonstrated the potential of this compound in various applications:

- Cytotoxicity Studies : In vitro studies using MTT assays reveal that this compound displays significant cytotoxicity against cancer cell lines, with IC50 values indicating strong efficacy.

- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in cancer progression, supporting its potential as an effective therapeutic agent.

Table 2: Comparative Analysis of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl)-4-butanamide | Thiazole core with butanamide | Anticancer |

| N-(5-acetyl-4-methylthiazol-2-yl)-2-chloroacetamide | Thiazole core with chloro substituent | Antimicrobial |

| N-(5-acetyl-4-methylthiazol-2-yl)-2-thioacetamide | Thiazole core with thioether | Anticancer |

Q & A

Q. Standardize Assay Conditions :

- Buffer pH (e.g., 7.4 vs. 6.5 alters ionization of the thiazole NH).

- Enzyme source (e.g., recombinant vs. native PFOR purity).

Validate Compound Integrity : Check for hydrolysis of the acetyl group via LC-MS; degraded samples show reduced activity .

Experimental Design Tables

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.